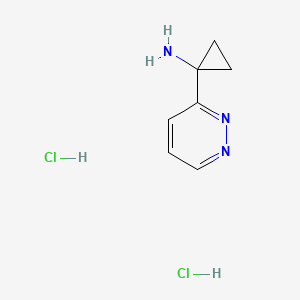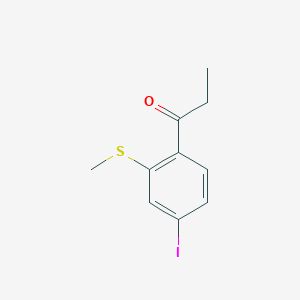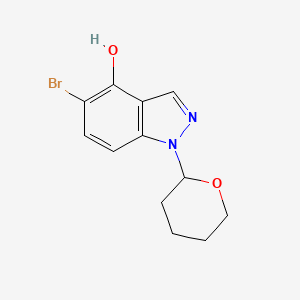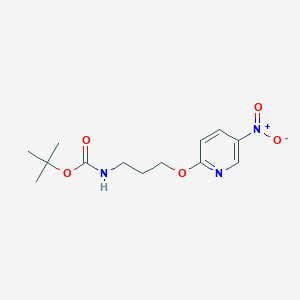
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of 5-nitropyridine: The starting material, 5-nitropyridine, is prepared through nitration of pyridine using a mixture of nitric acid and sulfuric acid.
Alkylation: The 5-nitropyridine is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-((5-nitropyridin-2-yl)oxy)propanol.
Carbamoylation: The final step involves the reaction of 3-((5-nitropyridin-2-yl)oxy)propanol with tert-butyl chloroformate in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-((5-aminopyridin-2-yl)oxy)propyl)carbamate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 3-((5-nitropyridin-2-yl)oxy)propanol and tert-butyl carbamate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized materials.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and antimicrobial properties, and its derivatives are evaluated as potential drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It is employed in the synthesis of polymers, coatings, and adhesives with enhanced properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form an amino group, which can then interact with enzymes and receptors. The carbamate linkage provides stability and facilitates the compound’s incorporation into larger molecular structures. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl (triphenyl-lambda^5-phosphanylidene)carbamate: A related compound with a phosphanylidene group instead of a nitropyridine moiety.
Uniqueness
tert-Butyl (3-((5-nitropyridin-2-yl)oxy)propyl)carbamate is unique due to the presence of the nitropyridine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19N3O5 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(5-nitropyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)14-7-4-8-20-11-6-5-10(9-15-11)16(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,14,17) |
Clave InChI |
JJJQXNHSXGPWHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



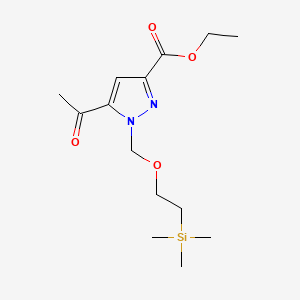
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)


![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
